molecular formula C19H18F3N3O3 B2410295 1-(1-(4-Methoxyphenyl)-5-oxopyrrolidin-3-yl)-3-(4-(trifluoromethyl)phenyl)urea CAS No. 877640-50-1

1-(1-(4-Methoxyphenyl)-5-oxopyrrolidin-3-yl)-3-(4-(trifluoromethyl)phenyl)urea

Cat. No.: B2410295
CAS No.: 877640-50-1
M. Wt: 393.366
InChI Key: YQIZFMBDBPMJQN-UHFFFAOYSA-N
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Description

1-(1-(4-Methoxyphenyl)-5-oxopyrrolidin-3-yl)-3-(4-(trifluoromethyl)phenyl)urea is a complex organic compound featuring a pyrrolidinone ring, a methoxyphenyl group, and a trifluoromethylphenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(1-(4-Methoxyphenyl)-5-oxopyrrolidin-3-yl)-3-(4-(trifluoromethyl)phenyl)urea typically involves multiple steps, starting with the preparation of the pyrrolidinone ring. This can be achieved through a cyclization reaction involving appropriate precursors under controlled conditions. The methoxyphenyl and trifluoromethylphenyl groups are then introduced through substitution reactions, often using reagents such as methoxyphenyl isocyanate and trifluoromethylphenyl isocyanate .

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of catalysts, temperature control, and purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

1-(1-(4-Methoxyphenyl)-5-oxopyrrolidin-3-yl)-3-(4-(trifluoromethyl)phenyl)urea undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be performed using reagents such as lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur, particularly at the methoxy and trifluoromethyl groups.

Common Reagents and Conditions

Common reagents include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., lithium aluminum hydride), and nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and solvents like dichloromethane or ethanol.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce amine derivatives.

Scientific Research Applications

1-(1-(4-Methoxyphenyl)-5-oxopyrrolidin-3-yl)-3-(4-(trifluoromethyl)phenyl)urea has several applications in scientific research:

Mechanism of Action

The mechanism of action of 1-(1-(4-Methoxyphenyl)-5-oxopyrrolidin-3-yl)-3-(4-(trifluoromethyl)phenyl)urea involves its interaction with molecular targets such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by acting as an agonist or antagonist. The specific pathways involved depend on the biological context and the target molecules .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-(1-(4-Methoxyphenyl)-5-oxopyrrolidin-3-yl)-3-(4-(trifluoromethyl)phenyl)urea is unique due to the combination of its structural features, which confer specific chemical reactivity and potential biological activity. The presence of both methoxy and trifluoromethyl groups, along with the pyrrolidinone ring, makes it a versatile compound for various applications.

Properties

IUPAC Name

1-[1-(4-methoxyphenyl)-5-oxopyrrolidin-3-yl]-3-[4-(trifluoromethyl)phenyl]urea
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H18F3N3O3/c1-28-16-8-6-15(7-9-16)25-11-14(10-17(25)26)24-18(27)23-13-4-2-12(3-5-13)19(20,21)22/h2-9,14H,10-11H2,1H3,(H2,23,24,27)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YQIZFMBDBPMJQN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)N2CC(CC2=O)NC(=O)NC3=CC=C(C=C3)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H18F3N3O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

393.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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